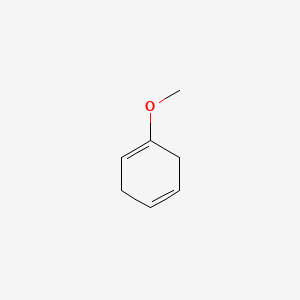













|
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li].C(O)(C)(C)C>C(N)CC.C(N)CN.O>[CH3:8][O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[CH3:8][O:7][C:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1 |^1:8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -18°
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature increased to 12°
|
|
Type
|
CUSTOM
|
|
Details
|
decreased to -5°
|
|
Type
|
ADDITION
|
|
Details
|
added slowly
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (3×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with water (3×200 mL) and brine (1×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CCC=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li].C(O)(C)(C)C>C(N)CC.C(N)CN.O>[CH3:8][O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[CH3:8][O:7][C:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1 |^1:8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -18°
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature increased to 12°
|
|
Type
|
CUSTOM
|
|
Details
|
decreased to -5°
|
|
Type
|
ADDITION
|
|
Details
|
added slowly
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (3×250 mL)
|
|
Type
|
WASH
|
|
Details
|
The ether extracts were washed with water (3×200 mL) and brine (1×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CCC=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |